
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is involved in the production of 20-HETE, a potent vasoconstrictor and regulator of blood pressure. HET0016 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, cancer, and other diseases.
Wirkmechanismus
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and regulator of blood pressure, and its inhibition by this compound leads to vasodilation and a decrease in blood pressure. Additionally, 20-HETE has been shown to promote the growth and metastasis of cancer cells, and its inhibition by this compound can lead to a decrease in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of 20-HETE synthesis
- Vasodilation and a decrease in blood pressure
- Inhibition of cancer cell growth and metastasis
- Reduction in inflammation
- Protection against ischemia-reperfusion injury
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has several advantages for use in lab experiments, including its selectivity for 20-HETE synthase and its ability to inhibit the production of 20-HETE without affecting other pathways. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, including:
- Further investigation of its therapeutic potential in the treatment of hypertension and other cardiovascular diseases
- Exploration of its potential as a cancer therapy, including combination therapy with other agents
- Investigation of its potential as a treatment for other diseases, such as inflammation and ischemia-reperfusion injury
- Development of more selective and potent inhibitors of 20-HETE synthase
- Investigation of the potential side effects and toxicity of this compound in humans.
Synthesemethoden
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide can be synthesized using a multi-step process that involves the reaction of 3-(phenylthio)propanoic acid with 2-bromo-3-methylthiophene, followed by the addition of diethylaminoethanol and subsequent reaction with 2-chloroacetyl chloride. The resulting product is purified by column chromatography to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has been used extensively in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that inhibition of 20-HETE synthesis by this compound can lead to vasodilation and a decrease in blood pressure, making it a potential therapeutic agent for the treatment of hypertension. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12-7-9-21-16(12)14(18)11-17-15(19)8-10-20-13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYUKESRTXLNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
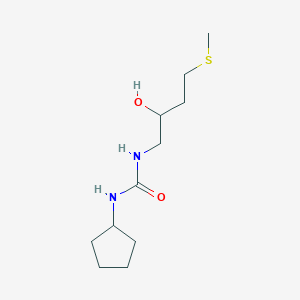
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
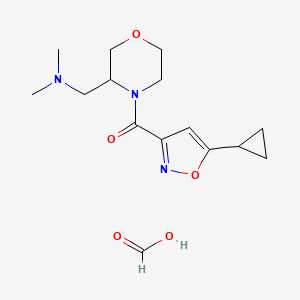
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
![N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2785615.png)
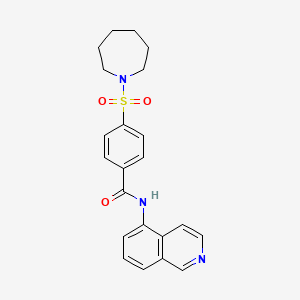
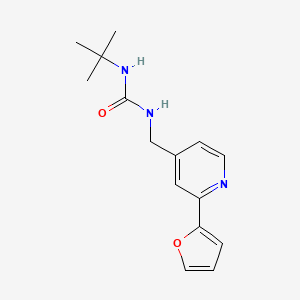
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)
![N-benzyl-2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2785626.png)
![1-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone](/img/structure/B2785627.png)
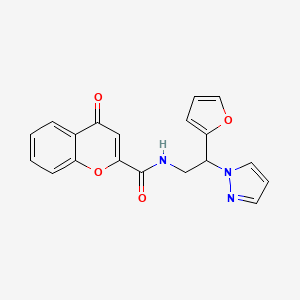
![1-(2-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2785632.png)